Cyclopentanecarboxamide, 1,2-dimethyl-

Description

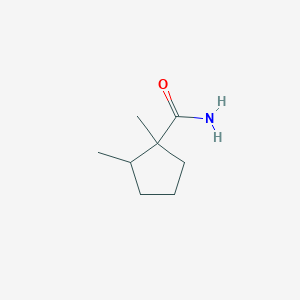

Cyclopentanecarboxamide,1,2-dimethyl-(7CI) is a chemical compound with the molecular formula C8H15NO. It is also known by its systematic name, 1,2-Dimethyl-cyclopentanecarboxylic acid amide . This compound is primarily used in industrial and scientific research applications .

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1,2-dimethylcyclopentane-1-carboxamide |

InChI |

InChI=1S/C8H15NO/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) |

InChI Key |

PDHWWZLGPNMAQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Cyclopentanecarboxamide, 1,2-dimethyl-

Preparation via Cyclopentane-1,2-Dicarboxamide Intermediates

Two-step Cyclization from Cyclopentane-1,2-Dicarboxamide

A patented method (CN1876636A) describes an improved process for preparing cyclopentane 1,2-diimide (a closely related compound) starting from cyclopentane 1,2-dicarboxamide. The process involves:

- Formation of a salt between cyclopentane 1,2-dicarboxamide and an acid in an organic solvent.

- Cyclization of this salt to yield cyclopentane 1,2-diimide.

This method reduces the original three-step reaction to two steps, improving yield, reducing preparation time, chemical raw materials, production cost, and environmental pollution. Although the patent focuses on diimide, the precursor dicarboxamide is a relevant intermediate for amide derivatives like cyclopentanecarboxamide, 1,2-dimethyl-.

Industrial Synthesis of Cyclopentane-1,2-Dicarboximide

Another patent (CN102952063A) details a synthesis of cyclopentane-1,2-dicarboximide via:

- Heating cyclopentane-1-formamide-2-ammonium formate in an organic solvent to azeotropically remove water.

- Addition of industrial phosphoric acid to promote conversion to cyclopentane-1-formamide-2-formic acid.

- Continued heating to induce dehydration and cyclization to produce the dicarboximide.

- Purification by refluxing with toluene, crystallization, and filtration.

This method achieves an 88% yield and operates below 300°C to avoid carbonization, improving product quality and lowering production costs. The approach is scalable for industrial production and involves solvents such as toluene, benzene, dimethylbenzene, methylene dichloride, ethylene dichloride, and chloroform.

Functionalization and Methyl Substitution at 1,2-Positions

While the above methods describe preparation of cyclopentane dicarboxamide/imide frameworks, the introduction of methyl groups at the 1 and 2 positions requires additional synthetic steps, typically involving:

- Alkylation reactions on cyclopentane derivatives.

- Use of substituted cyclopentanones or cyclopentane intermediates bearing methyl groups.

No direct patent or literature source explicitly details the preparation of cyclopentanecarboxamide, 1,2-dimethyl- as a final product, but related cyclopentanone derivatives with cyanoethyl groups (which can be converted to amides) have been synthesized.

Preparation of 2-(2-Cyanoethyl)-Cyclopentanones as Precursors

The European patent EP0564030B1 describes a method to prepare 2-(2-cyanoethyl)-cyclopentanones by reacting cyclopentanone with acrylonitrile in the presence of pyrrolidine and acetic acid. Key reaction conditions and outcomes include:

- Use of molar ratios: ketone to nitrile (α) = 2, nitrile to amine (β) = 20, amine to acid (γ) = 12.8.

- Reaction temperature between 80°C and 150°C under reflux.

- High conversion of acrylonitrile (97.8%) and selectivity (89% with respect to converted acrylonitrile).

- Production capacity of 1.935 mol/(kg·hour).

The product 2-(2-cyanoethyl)-cyclopentanone can be purified by distillation without extensive washing. This intermediate can be further transformed into substituted cyclopentanecarboxamide derivatives through catalytic hydrogenation and functional group modifications.

Comparative Data Table of Preparation Methods

Research Outcomes and Analysis

- The two-step cyclization from cyclopentane-1,2-dicarboxamide salts enhances efficiency and environmental sustainability by reducing reaction steps and raw material usage.

- Industrial synthesis of cyclopentane-1,2-dicarboximide under controlled temperature prevents decomposition and improves yield, suitable for scale-up.

- The synthesis of 2-(2-cyanoethyl)-cyclopentanone provides a high-purity intermediate that can be converted to amides, facilitating the introduction of methyl or other substituents at the 1,2-positions.

- The combination of these methods suggests a synthetic pathway for cyclopentanecarboxamide, 1,2-dimethyl- involving initial formation of substituted cyclopentanone or dicarboxamide intermediates, followed by functional group transformations.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxamide,1,2-dimethyl-(7CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Cyclopentanecarboxamide,1,2-dimethyl-(7CI) has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxamide,1,2-dimethyl-(7CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Cyclopentanecarboxamide: A related compound with similar structural features but without the dimethyl substitution.

Cyclohexanecarboxamide: Another similar compound with a six-membered ring instead of a five-membered ring.

Cyclopentanecarbonitrile: A compound with a nitrile group instead of an amide group.

Uniqueness

Cyclopentanecarboxamide,1,2-dimethyl-(7CI) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups on the cyclopentane ring can affect the compound’s steric and electronic properties, making it distinct from other related compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1,2-dimethylcyclopentanecarboxamide, and how are reaction conditions optimized?

- Answer : Synthesis typically involves multi-step reactions, such as cyclopentane ring functionalization followed by carboxamide group introduction. For example, cyclopentane derivatives can be synthesized via nucleophilic substitution or condensation reactions. Key steps include temperature control (e.g., reflux conditions for acyl chloride formation ), solvent selection (polar aprotic solvents like DMF or DMSO ), and catalyst use (e.g., for amide bond formation). Optimization involves adjusting stoichiometry, reaction time, and purification techniques (e.g., column chromatography) to improve yield and purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1,2-dimethylcyclopentanecarboxamide?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly for confirming stereochemistry and substituent positions . Mass spectrometry (EI or ESI) provides molecular weight and fragmentation patterns . Gas chromatography (GC) or HPLC paired with retention time analysis is used for purity assessment, especially when isolating stereoisomers .

Q. How can researchers resolve discrepancies in reported thermodynamic properties, such as boiling points or phase-change data?

- Answer : Contradictory data (e.g., boiling points averaged from 13 values ) require cross-validation using standardized methods (e.g., DSC for melting points ). Researchers should compare experimental conditions (pressure, purity of samples) and employ computational tools (e.g., group contribution methods) to predict properties when empirical data are inconsistent .

Advanced Research Questions

Q. What role does stereochemistry play in the biological activity of 1,2-dimethylcyclopentanecarboxamide derivatives?

- Answer : Stereochemical configuration (e.g., cis/trans isomers) significantly impacts binding affinity to biological targets. For instance, cyclopentane derivatives with specific stereochemistry show enhanced enzyme inhibition or receptor modulation . Computational docking studies (e.g., using AutoDock Vina) and in vitro assays (e.g., IC₅₀ determinations) are used to correlate structure-activity relationships .

Q. How can computational chemistry predict the reactivity and stability of 1,2-dimethylcyclopentanecarboxamide under varying conditions?

- Answer : Density Functional Theory (DFT) calculations model electron distribution and reaction pathways, such as hydrolysis or photodegradation . Thermochemical data (e.g., ionization energies ) and solvent-effect simulations (COSMO-RS) guide stability predictions. Machine learning models trained on existing datasets (e.g., PubChem ) can forecast reactivity trends.

Q. What strategies are effective for analyzing metabolic pathways or degradation products of this compound in environmental or biological systems?

- Answer : Isotopic labeling (e.g., ¹⁴C-tracers) tracks metabolic fate in biological systems. Advanced mass spectrometry (LC-QTOF) identifies degradation products in environmental matrices . For environmental persistence, OECD 301 guidelines assess biodegradability, while QSAR models predict ecotoxicity .

Q. How do researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

- Answer : Continuous-flow reactors improve reproducibility for large-scale synthesis . Chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic methods preserve stereochemistry during amide bond formation . Process Analytical Technology (PAT) tools monitor real-time reaction progress to minimize isomerization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s vapor pressure or environmental emission factors?

- Answer : Discrepancies in emission factors (e.g., 1.54×10⁻⁴ vs. 7.39×10⁻⁵ for 1,2-dimethylcyclopentane ) arise from measurement techniques (static vs. dynamic headspace). Researchers should prioritize data obtained under standardized conditions (e.g., EPA guidelines) and validate using peer-reviewed models like EPI Suite .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.